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Abstract

CC214-2, also known as sapanisertib and TAK-228, is a potent and selective, orally
bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.
By targeting the kinase domain of mMTOR, CC214-2 effectively inhibits both mTOR Complex 1
(mTORC1) and mTOR Complex 2 (mTORCZ2), overcoming the limitations of earlier allosteric
MTORCL1 inhibitors like rapamycin. This dual inhibition leads to a more comprehensive
blockade of the PI3BK/AKT/mTOR signaling pathway, which is frequently dysregulated in various
human cancers. This technical guide provides an in-depth overview of CC214-2, including its
mechanism of action, biochemical and cellular activity, preclinical pharmacology, and detailed
experimental protocols for its evaluation.

Introduction

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and
survival.[1] It integrates signals from growth factors, nutrients, and cellular energy status to
control essential cellular processes. Dysregulation of this pathway is a hallmark of many
cancers, making it a prime target for therapeutic intervention.[2]

MTOR functions within two distinct multiprotein complexes: mMTORC1 and mTORC2.[2]
Rapamycin and its analogs (rapalogs) allosterically inhibit mMTORCL1 but do not directly inhibit
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MTORC2. This incomplete inhibition can lead to a feedback activation of AKT signaling via
MTORC?2, potentially limiting the therapeutic efficacy of rapalogs.[2]

CC214-2 was developed as a second-generation mTOR inhibitor to address this limitation. As
an ATP-competitive inhibitor, it directly targets the mTOR kinase domain, thereby blocking the
activity of both mTORC1 and mTORC2.[2] This dual inhibition results in the suppression of
downstream effectors of both complexes, leading to more potent and sustained anti-
proliferative and pro-apoptotic effects in cancer cells.

Mechanism of Action

CC214-2 exerts its anti-tumor activity by directly inhibiting the kinase activity of mTOR, a
serine/threonine kinase that is a central component of both mTORC1 and mTORC2.

Inhibition of mMTORC1 Signaling

Inhibition of MTORC1 by CC214-2 leads to the dephosphorylation of its key downstream
substrates, including:

o Ribosomal protein S6 kinase (S6K): Inhibition of S6K phosphorylation (e.g., at Ser235/236)
leads to a decrease in protein synthesis and cell size.

o Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Inhibition of 4E-BP1
phosphorylation allows it to bind to and inhibit the translation initiation factor elF4E, thereby
suppressing the translation of key proteins required for cell growth and proliferation.

Inhibition of mMTORC2 Signaling

Inhibition of MTORC2 by CC214-2 results in the reduced phosphorylation of its primary
substrate:

e AKT: Specifically, CC214-2 prevents the phosphorylation of AKT at Serine 473 (Ser473), a
key event for its full activation. Inhibition of AKT activation leads to decreased cell survival
and proliferation.

By simultaneously inhibiting both mTORC1 and mTORC2, CC214-2 provides a more
comprehensive blockade of the mTOR pathway compared to mTORC1-selective inhibitors.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7686313/
https://www.benchchem.com/product/b15621954?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7686313/
https://www.benchchem.com/product/b15621954?utm_src=pdf-body
https://www.benchchem.com/product/b15621954?utm_src=pdf-body
https://www.benchchem.com/product/b15621954?utm_src=pdf-body
https://www.benchchem.com/product/b15621954?utm_src=pdf-body
https://www.benchchem.com/product/b15621954?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Growth Factors

Receptor Tyrosine Kinase

PIP2 to PIP3

CC214-2

mTORC?2 Pathwa

Cell Survival, Proliferation mTORC2

p-Thr308

p-Serd73

TSC1/2

Rheb-GTP

Pathway

mTORC1

p70S6K 4E-BP1

Protein Synthesis, Cell Growth

Click to download full resolution via product page

Figure 1: mTOR Signaling Pathway and Inhibition by CC214-2.
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Quantitative Data

The following tables summarize the available quantitative data for CC214-1 and CC214-2,
providing a basis for experimental design and data interpretation.

ble 1- Biochemical and Cellul

Compound Target Assay Type  ICso (nM) Cell Line Reference
CC214-1 mTOR Biochemical 2 - [3]
Cell
CC214-1 o Cellular ~500 UB7EGFRVIII  [4]
Proliferation
Cell
TAK-228 Cellular 24.3 CAL-29 [5]

Proliferation

Note: Specific biochemical ICso values for CC214-2 against isolated mMTORC1 and mTORC2
complexes are not readily available in the public domain, but are expected to be similar to
CC214-1.

Table 2: Kinase Selectivity Profile

While a comprehensive quantitative selectivity panel for CC214-2 against the PI3K isoforms is
not publicly available, it has been reported to be a highly selective mTOR inhibitor with
significantly less potency against PI3Ka.[6] The development of isoform-specific PI3K inhibitors
is an active area of research, and their selectivity profiles are crucial for minimizing off-target
effects.[6][7][8][9]

Table 3: Preclinical Pharmacokinetics of Sapanisertib
(TAK-228)

Detailed preclinical pharmacokinetic parameters for sapanisertib in mice are not consistently
reported across public literature. However, clinical studies in East Asian patients with advanced
nonhematological malignancies have provided some pharmacokinetic data.
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Parameter Value Population Dosing Reference
Tmax (h) ~0.5-2.6 Human Single dose [1]
ta/2 (h) ~59-7.6 Human Single dose [1]

Note: These are clinical data and may not directly translate to preclinical mouse models.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the
activity of CC214-2.

In Vitro mTOR Kinase Assay

This protocol describes a general method for measuring the kinase activity of mTOR in vitro,
which can be adapted to assess the inhibitory potential of CC214-2.
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Sample Preparation

Preparation

Incubate mTOR, substrate, and CC214-2

Electrophoresis & Transfer

Initiate reaction with ATP
Separate proteins by SDS-PAGE

Transfer proteins to a membrane

Allow phosphorylation to occur
(e.g., PVDF)

(e.g., 30-60 min at 30°C)

fletection
Detefction

Block membrane to prevent
non-specific binding

Stop reaction

Incubate with primary antibodies
(e.g., anti-p-S6, anti-p-Akt)

Detect phosphorylated substrate
(e.g., TR-FRET, ELISA)

Incubate with HRP-conjugated
secondary antibody

Analyze data and calculate I1Cso Detect signal using

chemiluminescence
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Model Development

Implant cancer cells
subcutaneously into
immunocompromised mice

!

Monitor tumor growth until
they reach a specified size

Treatment Phase

Randomize mice into
treatment groups

Administer CC214-2 or vehicle
according to the dosing schedule

Monitor tumor volume and
body weight regularly

Endpoint Analysis

Euthanize mice at the
end of the study

Excise and weigh tumors

Analyze tumor growth inhibition
and other endpoints
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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